![molecular formula C14H14N2O5S2 B2572772 (Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 712307-65-8](/img/structure/B2572772.png)
(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
“(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. It’s difficult to provide a detailed analysis without specific context or experimental data .Scientific Research Applications
- A recent study highlights a novel glycosylation method promoted by visible light using 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides in moderate to excellent yields. Researchers have successfully employed a wide range of O-nucleophiles and nucleobases as glycosyl acceptors. This advancement has implications for carbohydrate chemistry and drug development.
- 3,5-Dimethoxyphenyl isocyanate (a derivative of this compound) finds utility in chromatography and mass spectrometry applications . It contributes to efficient sample manipulation during mass spectrometry experiments, aiding in the identification and quantification of compounds.
- 3′,5′-Dimethoxyacetophenone , derived from this compound, serves as a starting reagent in various organic syntheses. For instance, it has been used in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether . Its versatility makes it valuable for constructing complex organic structures.
Glycosylation Reactions
Chromatography and Mass Spectrometry
Starting Reagent in Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-9-3-8(4-10(5-9)21-2)15-6-11-13(19)16(7-12(17)18)14(22)23-11/h3-6,19H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJUXCTKZGSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(N(C(=S)S2)CC(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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